molecular formula C8H10N2O3 B6613572 4-hydrazinyl-3-methoxybenzoic acid CAS No. 744180-25-4

4-hydrazinyl-3-methoxybenzoic acid

Cat. No.: B6613572
CAS No.: 744180-25-4
M. Wt: 182.18 g/mol
InChI Key: PYJRCAYPLLRVPA-UHFFFAOYSA-N
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Description

4-hydrazinyl-3-methoxybenzoic acid is an organic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol.

Preparation Methods

The synthesis of 4-hydrazinyl-3-methoxybenzoic acid typically involves the reaction of 4-methoxybenzoic acid with hydrazine hydrate under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated through filtration and recrystallization.

Chemical Reactions Analysis

4-hydrazinyl-3-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azobenzene derivatives.

    Reduction: Reduction reactions can convert it into hydrazones or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-hydrazinyl-3-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-hydrazinyl-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

4-hydrazinyl-3-methoxybenzoic acid can be compared with other similar compounds, such as:

    4-hydroxy-3-methoxybenzoic acid: This compound has a hydroxyl group instead of a hydrazinyl group, which affects its reactivity and applications.

    4-hydrazinylbenzoic acid: Lacks the methoxy group, leading to different chemical properties and reactivity.

    3-methoxybenzoic acid: Lacks the hydrazinyl group, making it less reactive in certain types of chemical reactions.

The uniqueness of this compound lies in its combination of hydrazinyl and methoxy groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-hydrazinyl-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-7-4-5(8(11)12)2-3-6(7)10-9/h2-4,10H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJRCAYPLLRVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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